molecular formula C16H14O6 B1673127 Hesperetin CAS No. 520-33-2

Hesperetin

Cat. No. B1673127
CAS RN: 520-33-2
M. Wt: 302.28 g/mol
InChI Key: AIONOLUJZLIMTK-AWEZNQCLSA-N
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Description

Hesperetin is a trihydroxyflavanone with antioxidant, antineoplastic properties, and a plant metabolite . It is a bioflavonoid with potent anti-inflammatory and antioxidant effects . It is found in a number of citrus juices and appears to reduce cholesteryl ester mass and inhibit apoB secretion by up to 80% .


Synthesis Analysis

Hesperetin nanocrystals were synthesized and characterized for regenerative dentistry . The successful fabrication of hesperetin nanocrystals with an average size of 100 nm was reported . Hesperetin was also effectively encapsulated into poly (d,l-lactic-co-glycolic acid) nanoparticles .


Molecular Structure Analysis

The X-ray diffractions of free hesperetin and hesperetin nanoparticles were studied .


Chemical Reactions Analysis

Hesperetin showed higher antioxidant activity against various oxidative systems than that of hesperidin or hesperetin . It also showed a higher anti-inflammatory effect in RAW 264.7 cells compared to hesperidin and hesperetin glucoside .


Physical And Chemical Properties Analysis

Hesperidin and its derivatives are characteristic compounds of citrus fruits such as orange (Citrus sinensis), grapefruit (Citrus paradise), tangerine (Citrus reticulata), lime (Citrus aurantifolia) and lemon (Citrus limon) .

Mechanism of Action

Target of Action

Hesperetin, a flavanone class of flavonoids predominantly found in lemons and oranges , primarily targets the Microsomal Triglyceride Transfer Protein (MTP) . MTP plays a crucial role in the assembly and secretion of lipoproteins containing apolipoprotein B (apoB), which are responsible for carrying cholesterol and triglycerides in the body .

Mode of Action

Hesperetin interacts with its targets by reducing or inhibiting the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reducing MTP activity . Additionally, hesperetin seems to upregulate the Low-Density Lipoprotein (LDL) receptor . This interaction leads to the reduced assembly and secretion of apoB-containing lipoproteins and enhanced reuptake of those lipoproteins, thereby lowering cholesterol levels .

Biochemical Pathways

Hesperetin affects the lipid metabolism pathway. By inhibiting ACAT genes and reducing MTP activity, it disrupts the normal assembly and secretion of apoB-containing lipoproteins . By upregulating the LDL receptor, it enhances the reuptake of these lipoproteins . These actions collectively contribute to the lowering of cholesterol levels .

Pharmacokinetics

Upon ingestion, hesperetin is rapidly metabolized in intestinal and liver cells, releasing smaller metabolites into the blood and urine for excretion . The bioavailability of hesperetin is influenced by its solubility, intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes . Due to its low water solubility and weak intestinal absorption, the oral bioavailability of hesperetin is less than 20% .

Result of Action

The primary result of hesperetin’s action is the reduction of cholesterol levels . It achieves this by reducing the assembly and secretion of apoB-containing lipoproteins and enhancing their reuptake . Hesperetin may also have antioxidant, anti-inflammatory, anti-allergic, hypolipidemic, vasoprotective, and anticarcinogenic actions .

Action Environment

The action, efficacy, and stability of hesperetin can be influenced by various environmental factors. For instance, its bioavailability can be quickly altered by environmental conditions such as temperature, pH, and light . Furthermore, the presence of other compounds, such as those found in a diet containing hesperetin, can provide cardioprotective effects and reduce the morbidity and mortality of coronary heart disease by lowering plasma levels of low-density lipoprotein-cholesterol .

Safety and Hazards

It is recommended to avoid breathing mist, gas or vapours of Hesperetin. Contact with skin and eye should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Hesperetin could inhibit the proliferation and migration of bladder cancer cells and promote apoptosis and ferroptosis . It may act by targeting proteins such as SRC, PIK3R1 and MAPK1 and the PI3K/AKT pathway . Further clinical trials are required for confirming the neuroprotective efficacy of this natural flavonoid and evaluating its safety profile .

properties

IUPAC Name

(2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIONOLUJZLIMTK-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022319
Record name Hesperetin
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Molecular Weight

302.28 g/mol
Source PubChem
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Physical Description

Solid
Record name Hesperetin
Source Human Metabolome Database (HMDB)
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Mechanism of Action

Hesperetin reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT1 and ACAT2) and it reduces microsomal triglyceride transfer protein (MTP) activity. Hesperetin also seems to upregulate the LDL receptor. This leads to the reduced assembly and secretion of apoB-containing lipoproteins and enhanced reuptake of those lipoproteins, thereby lowering cholesterol levels.
Record name Hesperetin
Source DrugBank
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Product Name

Hesperetin

CAS RN

520-33-2
Record name Hesperetin
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Record name (S)-2,3-dihydro-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone
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Record name HESPERETIN
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Record name Hesperetin
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Melting Point

227.5 °C
Record name Hesperetin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01094
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Record name Hesperetin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary molecular targets of hesperetin?

A1: Hesperetin has been shown to interact with a variety of molecular targets, impacting various cellular processes. Some key targets include:

  • Enzymes: Hesperetin demonstrates inhibitory activity against enzymes such as acetylcholinesterase [], polyphenol oxidase [], α-amylase [], and protein tyrosine phosphatase 1B (PTP1B) [].
  • Signaling Pathways: Research indicates hesperetin can modulate signaling pathways like NF-κB [, ], PI3K/AKT [], ERK [, ], p38 MAPK [, ], and NRF2/ARE [].
  • Receptors: Hesperetin has been shown to activate estrogen receptors (ER), particularly ERα, leading to downstream effects like increased endothelial nitric oxide synthase (eNOS) expression and nitric oxide production [].
  • Other Targets: Hesperetin may also interact with other targets like heat shock protein 70 (Hsp70) [] and Chikungunya virus non-structural proteins [].

Q2: How does hesperetin impact oxidative stress?

A2: Hesperetin displays potent antioxidant activity through multiple mechanisms:

  • Direct Scavenging: Hesperetin can directly scavenge reactive oxygen species (ROS) [, , , , ].
  • Enhancing Antioxidant Enzymes: Studies show hesperetin can upregulate antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) [, , ].
  • Modulating Oxidative Pathways: Hesperetin can influence pathways involved in oxidative stress, such as suppressing NADPH oxidase 4 [] and activating the NRF2/ARE pathway [].

Q3: What is the role of hesperetin in inflammation?

A3: Hesperetin exhibits anti-inflammatory activity through the following mechanisms:

  • Inhibiting Inflammatory Mediators: Hesperetin can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8 [, , , ].
  • Suppressing Inflammatory Signaling: Research demonstrates hesperetin's ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation [, , ].
  • Reducing Adhesion Molecule Expression: Hesperetin can decrease the expression of adhesion molecules like ICAM-1 and VCAM-1, which are involved in leukocyte recruitment and inflammation [].

Q4: What is the molecular formula and weight of hesperetin?

A4: Hesperetin has the molecular formula C16H14O6 and a molecular weight of 302.28 g/mol.

Q5: What spectroscopic data is available for hesperetin?

A5: Various spectroscopic techniques have been employed to characterize hesperetin:

  • Mass Spectrometry (MS): MS techniques, particularly coupled with chromatography, are used to identify and quantify hesperetin and its metabolites in biological samples [, , ].
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis reveals characteristic functional groups present in hesperetin and helps confirm its incorporation into formulations like nanoparticles [, ].
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is utilized to study the interaction of hesperetin with proteins like bovine serum albumin (BSA) [].

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of hesperetin?

A6: Hesperetin exhibits poor bioavailability due to factors like low aqueous solubility and extensive metabolism:

  • Metabolism: Hesperetin undergoes significant first-pass metabolism, primarily via conjugation reactions like glucuronidation and sulfonation [, ]. The liver and intestines play significant roles in its metabolism [, ].
  • Excretion: Hesperetin metabolites are primarily excreted in urine [].

Q7: How does the route of administration affect hesperetin's bioavailability?

A7: Oral bioavailability of hesperetin is limited. Enzymatic modification of hesperidin to hesperetin-7-glucoside has been shown to enhance absorption in the small intestine and improve bioavailability compared to consuming natural hesperidin [].

Q8: What is the impact of co-administration with other flavonoids on hesperetin's pharmacokinetics?

A8: Co-administration of hesperetin with specific flavonoids has been shown to influence its metabolism and transport in Caco-2 cell monolayers, potentially affecting its bioavailability [].

Q9: What are the key in vitro models used to study hesperetin's biological activity?

A9: Researchers utilize various cell lines to investigate hesperetin's effects:

  • Cancer Cells: Hesperetin's anti-cancer properties have been studied in cell lines like A549 lung cancer cells [], MCF-7 breast cancer cells [], KB oral carcinoma cells [], and C6 glioma cells [].
  • Endothelial Cells: Hesperetin's effects on vascular function have been explored using human umbilical vein endothelial cells (HUVECs) [, ].
  • Macrophages: Hesperetin's role in inflammation and cholesterol efflux has been investigated using macrophage cell lines like RAW264.7 [, ] and THP-1 [].
  • Neuronal Cells: Hesperetin's neuroprotective potential has been studied in SH-SY5Y neuroblastoma cells [, ].

Q10: What are the main findings from in vivo studies on hesperetin?

A10: Animal models have been employed to evaluate hesperetin's therapeutic potential in various conditions:

  • Neuroprotection: Hesperetin has demonstrated protective effects in animal models of Alzheimer's disease [], Parkinson's disease [], and sciatic nerve injury [].
  • Cardiovascular Health: Studies in rats suggest hesperetin may improve lipid profiles [], reduce cardiac inflammation and fibrosis [, ], and protect against myocardial infarction [].
  • Cancer: Hesperetin has shown anticancer effects in a rat model of colon cancer [].
  • Other Effects: Hesperetin has demonstrated protective effects in a mouse model of lipopolysaccharide-induced acute kidney injury [] and a rat model of selenite-induced cataracts [].

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